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Abstract
Deamino-nicotinamide adenine dinucleotide (deamino-NAD), also known as nicotinic acid

adenine dinucleotide (NaAD), is a pivotal intermediate in the Preiss-Handler pathway, one of

the key routes for the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). While

often overshadowed by its well-known successor, NAD+, and its signaling-active counterpart,

nicotinic acid adenine dinucleotide phosphate (NAADP), deamino-NAD holds a critical position

in cellular metabolism. This technical guide provides a comprehensive overview of the

discovery, history, biochemical properties, and analytical methodologies related to deamino-
NAD, tailored for researchers and professionals in the life sciences.

Discovery and History
The discovery of deamino-NAD is intrinsically linked to the elucidation of the NAD+

biosynthetic pathways. While NAD+ itself was discovered in the early 20th century by Arthur

Harden and William John Young, the specific intermediates of its synthesis were unraveled

over several decades.[1][2]
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The pivotal work of Jack Preiss and Philip Handler in 1958 led to the characterization of the

pathway that converts nicotinic acid (NA) to NAD+.[3] This series of enzymatic reactions, now

known as the Preiss-Handler pathway, identified deamino-NAD (then referred to as nicotinic

acid adenine dinucleotide) as a key intermediate.[3] Their research demonstrated that nicotinic

acid is first converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to

form deamino-NAD.[3] Subsequently, deamino-NAD is amidated to yield the final product,

NAD+.

Earlier research in the 1940s by Arthur Kornberg on NAD+ biosynthetic enzymes laid the

groundwork for these discoveries by being the first to detect an enzyme involved in the

biosynthetic pathway.

Biochemical Properties and Synthesis
Deamino-NAD is a dinucleotide composed of a nicotinic acid mononucleotide (NaMN) and an

adenosine monophosphate (AMP) moiety, linked by a pyrophosphate bridge. It serves as the

direct precursor to NAD+ in the Preiss-Handler pathway.

The synthesis and subsequent conversion of deamino-NAD are catalyzed by two key

enzymes:

Nicotinate Mononucleotide Adenylyltransferase (NMNAT): This enzyme catalyzes the

formation of deamino-NAD from NaMN and ATP. There are three isoforms of NMNAT in

mammals (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations

(nucleus, Golgi/cytoplasm, and mitochondria, respectively).

NAD+ Synthetase (NADS): This enzyme catalyzes the final step of the Preiss-Handler

pathway, the ATP-dependent amidation of the nicotinic acid carboxyl group of deamino-NAD
to form the nicotinamide group of NAD+. Glutamine or ammonia can serve as the nitrogen

donor for this reaction.
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Quantitative Data
Quantitative data on the cellular concentrations of deamino-NAD are limited, as it is a transient

intermediate. However, studies have shown that its levels can accumulate in tissues with low

NAD+ synthetase (NADS) activity, such as the lung and skeletal muscle. This suggests that the

final amidation step can be a rate-limiting factor in NAD+ synthesis in certain tissues.

Table 1: Kinetic Parameters of Enzymes Involved in Deamino-NAD Metabolism
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Enzyme Substrate Km (µM) Source

Nicotinate

Mononucleotide

Adenylyltransferase 1

(Human)

NaMN ~43

Nicotinate

Mononucleotide

Adenylyltransferase 2

(Human)

NaMN ~16

Nicotinate

Mononucleotide

Adenylyltransferase 3

(Human)

NaMN ~16

NAD+ Synthetase

(Thermotoga

maritima)

Deamino-NAD Not specified

Note: Kinetic parameters can vary depending on the specific isoform, species, and

experimental conditions.

Role in Signaling Pathways
While the primary recognized role of deamino-NAD is as a precursor in NAD+ biosynthesis, its

structural similarity to other signaling molecules warrants consideration of a direct signaling

function. However, current research has not yet established a definitive signaling role for

deamino-NAD itself.

In contrast, its phosphorylated derivative, nicotinic acid adenine dinucleotide phosphate

(NAADP), is a potent intracellular second messenger that mobilizes calcium from acidic

organelles. The discovery of NAADP's signaling properties has spurred interest in the potential

for other NAD+ metabolites to have signaling functions.

There is currently no direct evidence to suggest that deamino-NAD interacts with or modulates

the activity of major NAD+-consuming enzymes such as PARPs, sirtuins, or CD38. These
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enzymes typically utilize NAD+ as a substrate for their catalytic activities.

Experimental Protocols
Chemical Synthesis of Deamino-NAD (Nicotinic Acid
Adenine Dinucleotide)
A chemoenzymatic approach can be employed for the synthesis of deamino-NAD. This

typically involves the chemical synthesis of nicotinic acid mononucleotide (NaMN) followed by

an enzymatic conversion to deamino-NAD.

Protocol Outline:

Synthesis of Nicotinic Acid Mononucleotide (NaMN): This can be achieved through various

organic synthesis routes, often starting from nicotinic acid and involving phosphorylation and

ribosylation steps.

Enzymatic Conversion to Deamino-NAD:

Enzyme: Purified Nicotinate Mononucleotide Adenylyltransferase (NMNAT).

Reaction Mixture:

Nicotinic Acid Mononucleotide (NaMN)

Adenosine Triphosphate (ATP)

MgCl₂

Buffer (e.g., Tris-HCl, pH 7.5)

Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored

by HPLC.

Purification: The resulting deamino-NAD can be purified using techniques such as ion-

exchange chromatography or reversed-phase HPLC.
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Quantification of Deamino-NAD by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-

MS/MS) is a highly sensitive and specific method for the quantification of deamino-NAD in

biological samples.
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Protocol Outline:

Sample Preparation (Acid Extraction):

Homogenize tissue or cell pellets in a cold acidic solution (e.g., 0.5 M perchloric acid) to

precipitate proteins and stabilize the nucleotides.

Centrifuge to pellet the protein precipitate.

Neutralize the supernatant with a potassium carbonate solution.

Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the

nucleotide extract.

HPLC Separation:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate

buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

MS/MS Detection:

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor

ion (the m/z of deamino-NAD) and a specific product ion are monitored.
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Enzymatic Assay for NAD+ Synthetase Activity
The activity of NAD+ synthetase can be determined by measuring the rate of NAD+ formation

from deamino-NAD.

Protocol Outline:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12361425?utm_src=pdf-body-img
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mixture:

Deamino-NAD (substrate)

ATP

Glutamine or NH₄Cl (nitrogen source)

MgCl₂

Buffer (e.g., HEPES or Tris-HCl, pH 8.0)

Enzyme source (purified NADS or cell/tissue lysate)

Incubation: Incubate the reaction mixture at 37°C.

Detection of NAD+: The formation of NAD+ can be monitored using a coupled enzymatic

assay.

Add alcohol dehydrogenase and ethanol to the reaction.

The alcohol dehydrogenase will use the newly formed NAD+ to oxidize ethanol to

acetaldehyde, with the concomitant reduction of NAD+ to NADH.

The increase in NADH can be monitored spectrophotometrically by the increase in

absorbance at 340 nm.

Calculation: The rate of NAD+ synthesis is calculated from the rate of change in absorbance

at 340 nm using the molar extinction coefficient of NADH.

Conclusion
Deamino-NAD, or nicotinic acid adenine dinucleotide, is a crucial but often overlooked

intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Its discovery was a key step

in understanding how cells synthesize the vital coenzyme NAD+. While its primary role appears

to be that of a metabolic precursor, the potential for direct signaling functions, though currently

unsubstantiated, remains an area for future investigation. The detailed experimental protocols

provided in this guide offer a starting point for researchers interested in further exploring the
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biochemistry and cellular roles of this important molecule. A deeper understanding of deamino-
NAD metabolism could provide new insights into the regulation of cellular NAD+ pools and may

reveal novel targets for therapeutic intervention in diseases associated with altered NAD+

homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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